1,3-dichlorohexane chemical properties and reactivity
1,3-dichlorohexane chemical properties and reactivity
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,3-Dichlorohexane
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 1,3-dichlorohexane, tailored for researchers, scientists, and professionals in drug development.
Chemical Properties
1,3-Dichlorohexane is a halogenated alkane with the chemical formula C₆H₁₂Cl₂.[1][2] Its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂Cl₂ | [1][2] |
| Molecular Weight | 155.065 g/mol | [1] |
| CAS Registry Number | 56375-88-3 | [1] |
| IUPAC Name | 1,3-dichlorohexane | [2] |
| Canonical SMILES | CCCC(CCCl)Cl | [2] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -26.66 kJ/mol (Joback Calculated) | [3] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -203.93 kJ/mol (Joback Calculated) | [3] |
Reactivity
The reactivity of 1,3-dichlorohexane is primarily dictated by the presence of the two chlorine atoms, which are good leaving groups in nucleophilic substitution and elimination reactions.
Nucleophilic Substitution: 1,3-Dichlorohexane can undergo nucleophilic substitution reactions where a nucleophile replaces one or both of the chlorine atoms. The reaction mechanism (Sₙ1 or Sₙ2) will depend on the structure of the substrate (primary vs. secondary carbon), the nature of the nucleophile, the solvent, and the temperature.[4] The carbon atoms bonded to chlorine are electrophilic and susceptible to attack by nucleophiles.[4]
Elimination Reactions: In the presence of a strong base, 1,3-dichlorohexane can undergo elimination reactions to form alkenes.[5] The regioselectivity of the elimination (i.e., the position of the resulting double bond) is generally governed by Zaitsev's rule, which states that the more substituted alkene is the major product.[5]
Free-Radical Halogenation: The synthesis of 1,3-dichlorohexane can be achieved through the free-radical chlorination of hexane (B92381).[6] This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps and typically yields a mixture of isomeric products.[7]
Stability and Decomposition: Chlorinated hydrocarbons can decompose at high temperatures.[8][9] The thermal decomposition of similar compounds like 1,2-dichloroethane (B1671644) has been studied and proceeds via β-elimination to form vinyl chloride and HCl.[10] It is expected that 1,3-dichlorohexane would also decompose at elevated temperatures, potentially yielding chlorinated alkenes and hydrogen chloride.[8]
Experimental Protocols
Synthesis of 1,3-Dichlorohexane from 1,3-Hexanediol (B1295985)
This protocol is adapted from a general method for the synthesis of dichloroalkanes.[11]
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Apparatus Setup: Assemble a 1000 mL reaction flask equipped with an oil-water separator, a condenser, and a mechanical stirrer.
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Charging the Reactor: Sequentially add 400 g of water, 5 g of ammonium (B1175870) chloride (catalyst), and 500 g of 1,6-hexanediol (B165255) to the reaction flask. For the synthesis of 1,3-dichlorohexane, 1,3-hexanediol would be used as the starting material.
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Reaction Initiation: Stir the mixture and heat it to 50-60 °C.[11] Begin introducing hydrogen chloride (HCl) gas.
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Reaction Progression: Continue bubbling HCl gas into the mixture. The clear solution will turn milky white.[11] Increase the temperature to approximately 110 °C to initiate reflux and liquid separation in the oil-water separator.[11]
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Reaction Monitoring and Product Collection: Continue the reflux for 3-5 hours.[11] As the reaction proceeds, two layers will form in the oil-water separator. The lower aqueous phase is refluxed back into the reaction flask, while the upper organic layer, which is the 1,6-dichlorohexane (B1210651) product, is collected.[11] A similar separation would be expected for 1,3-dichlorohexane.
-
Purification: The collected organic layer can be further purified by distillation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following is a plausible GC-MS protocol for the analysis of 1,3-dichlorohexane, adapted from methods for similar volatile organic compounds.[12][13][14]
-
Sample Preparation: Prepare a standard solution of 1,3-dichlorohexane in a suitable solvent like methanol (B129727) or hexane.[12][13] For quantitative analysis, an internal standard can be used.[12][14]
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).[12][13]
-
GC Conditions:
-
Column: A capillary column suitable for volatile organic compounds, such as a VF-624ms (30 m x 0.25 mm, 1.4 µm).[13]
-
Carrier Gas: High purity helium.[13]
-
Oven Temperature Program: Start at a low temperature (e.g., 35 °C) and ramp up to a higher temperature (e.g., 200-220 °C) to ensure separation of components.[12][13]
-
Injection Mode: Splitless injection for trace analysis.[12]
-
-
MS Conditions:
Visualizations
Below are diagrams created using the DOT language to illustrate key concepts related to 1,3-dichlorohexane.
Caption: Synthesis of 1,3-dichlorohexane from 1,3-hexanediol.
Caption: Typical reactions of 1,3-dichlorohexane.
Caption: Free-radical chlorination of hexane.
References
- 1. 1,3-Dichlorohexane [webbook.nist.gov]
- 2. 1,3-Dichlorohexane | C6H12Cl2 | CID 143356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Dichlorohexane (CAS 56375-88-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Free-radical chlorination of hexane gives very poor yields of 1-c... | Study Prep in Pearson+ [pearson.com]
- 7. savemyexams.com [savemyexams.com]
- 8. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Thermal decomposition of dichloromethane/1,1,1-trichloroethane mixture" by Yang Soo Won [digitalcommons.njit.edu]
- 10. researchgate.net [researchgate.net]
- 11. CN112341309B - Preparation method of dichloroalkane - Google Patents [patents.google.com]
- 12. publ.iss.it [publ.iss.it]
- 13. gbcsci.com [gbcsci.com]
- 14. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]
